molecular formula C9H18ClNO3 B2601382 Methyl 2-(piperidin-4-ylmethoxy)acetate;hydrochloride CAS No. 2305254-75-3

Methyl 2-(piperidin-4-ylmethoxy)acetate;hydrochloride

Cat. No.: B2601382
CAS No.: 2305254-75-3
M. Wt: 223.7
InChI Key: YTZRLBQQHQQPLS-UHFFFAOYSA-N
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Description

“Methyl 2-(piperidin-4-ylmethoxy)acetate;hydrochloride” is a chemical compound with the Inchi Code 1S/C9H17NO3.ClH/c1-12-9(11)7-13-6-8-2-4-10-5-3-8;/h8,10H,2-7H2,1H3;1H . It is also known as "methyl 2-methoxy-2- (piperidin-4-yl)acetate hydrochloride" .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the Inchi Code 1S/C9H17NO3.ClH/c1-12-9(11)7-13-6-8-2-4-10-5-3-8;/h8,10H,2-7H2,1H3;1H . This indicates that the compound consists of a methyl group (CH3-) attached to an acetate group (CH2COO-) which is further connected to a piperidin-4-ylmethoxy group .


Chemical Reactions Analysis

The specific chemical reactions involving “this compound” are not provided in the search results. The reactions would depend on the conditions and reagents used .


Physical and Chemical Properties Analysis

The compound is a solid at room temperature . It has a molecular weight of 223.7 . It should be stored at room temperature .

Scientific Research Applications

1. Neuropharmacology and Parkinson's Disease

Research has explored the neuropharmacological implications of compounds similar to Methyl 2-(piperidin-4-ylmethoxy)acetate hydrochloride. For example, studies have investigated substances leading to parkinsonism when used illicitly, indicating the neurotoxic potential of certain compounds on dopaminergic systems in the brain. The identification of these effects has profound implications for understanding neurodegenerative diseases like Parkinson's Disease and developing strategies for their management and treatment (Langston et al., 1983).

2. Hepatotoxicity and Metabolism

The study of hepatotoxic effects and metabolic pathways of various compounds, including those structurally related to Methyl 2-(piperidin-4-ylmethoxy)acetate hydrochloride, provides insights into the safety profile and biological interactions of new pharmacological agents. An example includes research on 1-methyl-4-piperidyl-bis(p-chlorophenoxy)-acetate and its association with liver toxicity, emphasizing the importance of metabolic studies in drug development and safety evaluation (Bochner et al., 1973).

3. Pharmacokinetics and Drug Metabolism

Investigations into the pharmacokinetics and metabolism of novel compounds, such as N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide, offer valuable information for understanding how drugs are processed by the body. These studies are crucial for identifying the routes of elimination, metabolic products, and potential interactions with other substances, guiding the optimization of dosing regimens and minimizing adverse effects (Renzulli et al., 2011).

Mechanism of Action

The mechanism of action for this compound is not specified in the search results. The mechanism of action would depend on the context in which the compound is used, such as in a biological or chemical process .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements associated with the compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

The future directions for this compound are not specified in the search results. The potential uses and developments would depend on the specific field of study or application .

Properties

IUPAC Name

methyl 2-(piperidin-4-ylmethoxy)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-12-9(11)7-13-6-8-2-4-10-5-3-8;/h8,10H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZRLBQQHQQPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COCC1CCNCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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